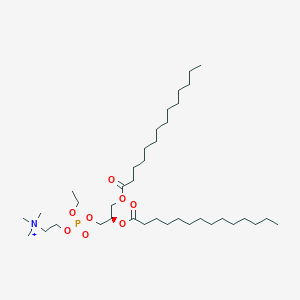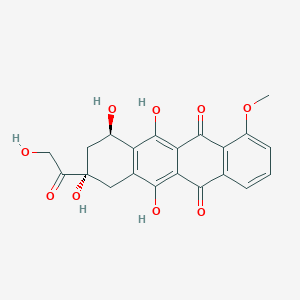
DSPE-PEG(2000)-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG(2000)-Amine typically involves the conjugation of DSPE with PEG through a series of chemical reactions. The process begins with the activation of the carboxyl group of PEG using a coupling agent such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). The activated PEG is then reacted with DSPE to form DSPE-PEG. Finally, the terminal group of PEG is modified to introduce an amine group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as dialysis and chromatography to ensure the removal of unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
DSPE-PEG(2000)-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The amine group can be conjugated with other molecules such as drugs, peptides, or proteins through amide bond formation.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS): and are commonly used for activating carboxyl groups.
Organic solvents: such as dichloromethane (DCM) or dimethylformamide (DMF) are used as reaction media.
Mild temperatures: (room temperature to 40°C) are typically employed to maintain the integrity of the PEG and DSPE components.
Major Products Formed
The major products formed from these reactions include DSPE-PEG conjugates with various functional groups, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
DSPE-PEG(2000)-Amine has a wide range of applications in scientific research, including:
Drug Delivery: It is used to form liposomes and micelles for the encapsulation and targeted delivery of therapeutic agents.
Bioconjugation: The amine group allows for the conjugation of biomolecules such as antibodies, peptides, and proteins, facilitating targeted delivery and imaging.
Biomedical Research: It is used in the preparation of functionalized surfaces for biosensors and diagnostic devices.
Mécanisme D'action
The mechanism by which DSPE-PEG(2000)-Amine exerts its effects is primarily through its ability to form stable micelles and liposomes. The hydrophobic DSPE anchors the compound in lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization and reducing opsonization by the immune system. The terminal amine group allows for further functionalization, enabling targeted delivery and specific interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
DSPE-PEG(2000)-Maleimide: Similar to DSPE-PEG(2000)-Amine but with a maleimide group, used for thiol-reactive conjugation.
DSPE-PEG(2000)-Carboxyl: Contains a carboxyl group instead of an amine, used for conjugation with amine-containing molecules.
mPEG-DSPE: A methoxy-terminated PEG-DSPE conjugate, used for increasing circulation time of liposomes.
Uniqueness
This compound is unique due to its terminal amine group, which provides versatility for further functionalization and conjugation with a wide range of biomolecules. This makes it particularly valuable in applications requiring specific targeting and delivery .
Propriétés
Formule moléculaire |
C44H93N4O10P |
|---|---|
Poids moléculaire |
869.2 g/mol |
Nom IUPAC |
[(2R)-3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane |
InChI |
InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3/t41-;;/m1../s1 |
Clé InChI |
MXCGEUZSOVJLKF-NXGARVHLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
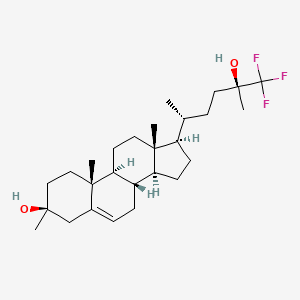
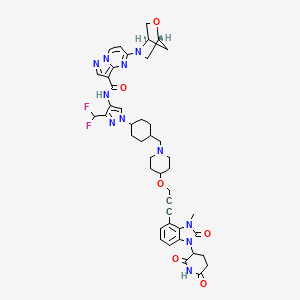


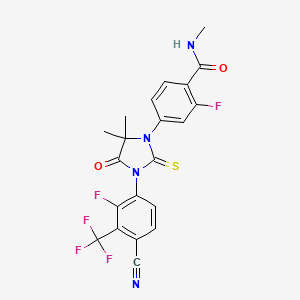
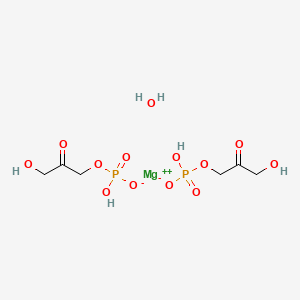
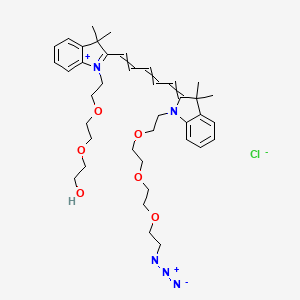

![[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate](/img/structure/B11931337.png)

![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)
